molecular formula C8H8ClFN4 B8190411 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride

Cat. No.: B8190411
M. Wt: 214.63 g/mol
InChI Key: ZHWQEEUVPBBSCJ-UHFFFAOYSA-N
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Description

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride is a heterocyclic compound with significant applications in medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable scaffold in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable fluorinated reagent, followed by cyclization and subsequent amidine formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.

    6-Chloro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride: Another derivative with a chlorine atom instead of fluorine.

    2-Methyl-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride: A methyl-substituted analogue.

Uniqueness

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and potency compared to its analogues .

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4.ClH/c9-5-1-2-7-12-3-6(8(10)11)13(7)4-5;/h1-4H,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWQEEUVPBBSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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